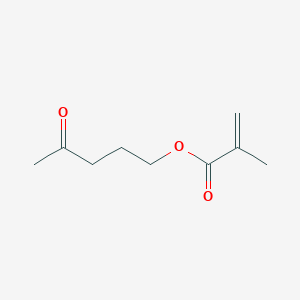
N-Octadecylpentacosa-10,12-diynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octadecylpentacosa-10,12-diynamide is a chemical compound with the molecular formula C43H79NO. It is a member of the diynamide family, characterized by the presence of two triple bonds in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecylpentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with octadecylamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N-Octadecylpentacosa-10,12-diynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-Octadecylpentacosa-10,12-diynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of cell membrane interactions and as a component in the design of drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-Octadecylpentacosa-10,12-diynamide involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. These interactions are mediated by the compound’s hydrophobic and hydrophilic regions, which allow it to associate with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)pentacosa-10,12-diynamide
- N-(2-(methylamino)ethyl)pentacosa-10,12-diynamide
- N-(2-(dimethylamino)ethyl)pentacosa-10,12-diynamide
Uniqueness
N-Octadecylpentacosa-10,12-diynamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring strong interactions with lipid membranes. Additionally, the presence of two triple bonds in its structure allows for unique chemical reactivity and the formation of conjugated systems .
Properties
CAS No. |
582465-73-4 |
|---|---|
Molecular Formula |
C43H79NO |
Molecular Weight |
626.1 g/mol |
IUPAC Name |
N-octadecylpentacosa-10,12-diynamide |
InChI |
InChI=1S/C43H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-27-29-31-33-35-37-39-41-43(45)44-42-40-38-36-34-32-30-28-20-18-16-14-12-10-8-6-4-2/h3-22,27-42H2,1-2H3,(H,44,45) |
InChI Key |
YQUMWWGSAJSPBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCC#CC#CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)



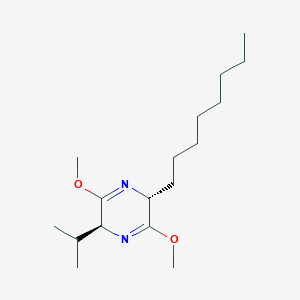
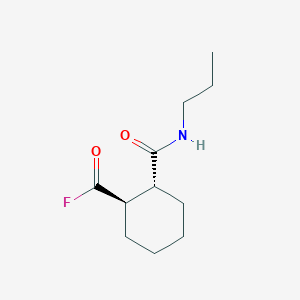
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
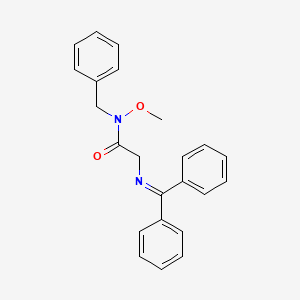
![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)
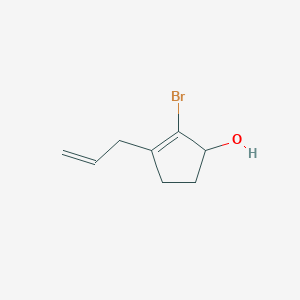
![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)
